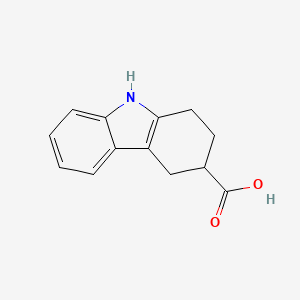

2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Overview

Description

2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid is an organic compound with the molecular formula C12H13NO2. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a tricyclic structure consisting of a carbazole core with a carboxylic acid functional group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent aromatization to yield the desired carbazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further improve the scalability of the process.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acid-catalyzed conditions. For example:

Reaction:

2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid + Ethanol → Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Conditions:

-

Catalyst: Concentrated H₂SO₄ or HCl

-

Solvent: Ethanol (excess as solvent)

-

Temperature: Reflux (78°C)

Yield: ~85–90% (inferred from analogous reactions in)

Amide Formation

The acid participates in amidation via activation with coupling agents:

Example Reaction:

this compound + Amine → Carbazole-3-carboxamide

Reagents/Conditions:

-

Coupling agents: EDC/HOBt or DCC

-

Solvent: DMF or THF

-

Temperature: 0–25°C

Key Data: -

A derivative, 6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, was synthesized via C–H amination (HR-MS: m/z 310.131446 [M+Na]⁺) .

Decarboxylation

Thermal decarboxylation eliminates CO₂ under controlled conditions:

Reaction:

this compound → 2,3,4,9-Tetrahydro-1H-carbazole + CO₂

Conditions:

-

Temperature: 180–200°C

-

Catalyst: Cu or quinoline

Application: Used to generate unsubstituted tetrahydrocarbazole scaffolds.

Electrophilic Substitution

The carbazole core undergoes regioselective electrophilic substitution:

Functionalization via Ionic Liquids

Green synthesis methods using ionic liquids enhance reaction efficiency:

Reaction:

this compound + Electrophile → Substituted derivatives

Conditions:

-

Catalyst: [bmim(BF₄)] (20–50 mol%)

-

Solvent: Methanol or ethanol

-

Temperature: Reflux

Key Findings: -

Methoxy, chloro, and fluoro substituents introduced at C-6/C-8 positions with yields up to 95% .

Reduction/Oxidation

The tetrahydrocarbazole ring undergoes redox transformations:

-

Reduction: NaBH₄ or LiAlH₄ reduces keto groups (if present) to hydroxyls.

-

Oxidation: MnO₂ or PCC oxidizes the ring to aromatic carbazoles (e.g., 1H-carbazole-3-carboxylic acid).

Biological Activity-Driven Modifications

Derivatives show pharmacological relevance, guiding targeted synthesis:

Example:

-

Antiviral Activity: 5,8-Disubstituted derivatives (e.g., 5-nitro-8-bromo) inhibit HCV NS5B polymerase (IC₅₀ = 550 nM) .

-

CRTH2 Antagonism: N-Alkylamide derivatives (e.g., –N(CH₃)₂) block prostaglandin D₂ binding (patent WO2006070325A2) .

Spectroscopic Characterization

Critical data for reaction monitoring:

1H NMR (DMSO-d6):

-

Carboxylic proton: δ 12.1–12.3 ppm (broad singlet)

-

Aromatic protons: δ 6.8–7.3 ppm (multiplet)

13C NMR (DMSO-d6):

Scientific Research Applications

Antiallergic Properties

One of the significant applications of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is its role as a CRTH2 receptor antagonist . This receptor is involved in various allergic conditions such as asthma and rhinitis. Research has indicated that derivatives of this compound can effectively block the binding of prostaglandin D2 (PGD2) to the CRTH2 receptor, which is crucial for the treatment of allergic diseases including chronic obstructive pulmonary disease (COPD), dermatitis, and other eosinophil-related disorders .

Antiviral Activity

Another promising application is in the field of antiviral agents. A study focused on designing inhibitors for the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase using 2,3,4,9-tetrahydro-1H-carbazole scaffolds demonstrated that these compounds exhibit inhibitory activity against HCV replication. The optimization of these compounds led to derivatives with IC50 values as low as 550 nM against the NS5B enzyme .

Structural Characteristics

The compound features a unique bicyclic structure that contributes to its biological activity. The synthesis of this compound typically involves multi-step reactions starting from simpler carbazole derivatives. The structural complexity allows for various modifications that enhance its pharmacological properties .

Derivatives and Modifications

Various derivatives have been synthesized to improve efficacy and reduce side effects. For instance, modifications at specific positions on the carbazole ring have been explored to enhance receptor binding affinity and selectivity .

Study on Allergic Conditions

A notable study investigated the efficacy of a specific derivative of this compound in treating allergic asthma. The results indicated a significant reduction in airway hyperresponsiveness and inflammatory markers in animal models, suggesting its potential as a therapeutic agent for managing allergic responses .

Hepatitis C Inhibition

In another case study focused on hepatitis C treatment, researchers synthesized several analogs based on the tetrahydrocarbazole framework. One particular analog demonstrated potent inhibition of viral replication in vitro and showed promise for further development into a clinical candidate .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Antiallergic Properties | CRTH2 receptor antagonism | Effective in reducing symptoms of allergic diseases |

| Antiviral Activity | Inhibition of HCV NS5B polymerase | IC50 values as low as 550 nM against HCV |

| Structural Modifications | Enhancements through chemical derivatization | Improved binding affinity and selectivity |

Mechanism of Action

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with enzymes such as monoamine oxidase (MAO), influencing neurotransmitter levels and exhibiting potential antidepressant effects. Additionally, its derivatives may inhibit specific proteins or enzymes involved in cancer cell proliferation, making it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

1,2,3,4-Tetrahydrocarbazole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

Carbazole-3-carboxylic acid: Fully aromatic carbazole derivative with a carboxylic acid group, differing in its electronic properties and reactivity.

9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid: Contains a benzyl group, altering its chemical and biological properties.

Uniqueness: 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid is unique due to its partially saturated carbazole ring and the presence of a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid is a bicyclic compound belonging to the carbazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

1. Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 215.25 g/mol. The compound features a tetrahydrocarbazole structure that includes a carboxylic acid functional group at the 3-position, enhancing its reactivity and solubility in polar solvents.

2.1 Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Various assays have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation:

| Assay | IC50 (μM) | Reference |

|---|---|---|

| ABTS Radical Scavenging | 19.6 ± 0.8 | |

| FRAP Assay | 91.8 ± 0.3 | |

| TBARS Assay | 6.23 ± 0.33 |

These results suggest that the compound can effectively reduce oxidative stress in biological systems.

2.2 Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens, showing promising results against both bacterial and fungal strains. The introduction of the carboxylic acid group may enhance these bioactivities compared to other carbazole derivatives.

2.3 Anti-Prion Activity

A study highlighted the anti-prion activity of derivatives of 2,3,4,9-tetrahydro-1H-carbazole in TSE-infected cells. Compounds with specific substitutions exhibited enhanced efficacy against prion diseases, indicating potential therapeutic applications in neurodegenerative disorders .

2.4 CRTH2 Receptor Antagonism

Research has identified 2,3,4,9-tetrahydro-1H-carbazole derivatives as antagonists of the CRTH2 receptor, which plays a role in inflammatory responses and asthma pathophysiology. This suggests potential applications in treating allergic and inflammatory diseases .

3. Synthesis Methods

Various synthesis methods for producing this compound have been reported:

- Green Synthesis : Utilizing environmentally friendly catalysts such as ionic liquids has shown effective yields while minimizing toxic byproducts .

- Conventional Organic Synthesis : Traditional methods involving multi-step reactions have also been employed to synthesize this compound and its derivatives.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 2,3,4,9-tetrahydro-1H-carbazole derivatives in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce neuronal cell death and promote cell survival through their antioxidant properties.

Case Study 2: Antidepressant-like Effects

Another research project explored the antidepressant-like effects of carbazole derivatives in animal models. The findings suggested that these compounds could modulate serotonin levels and exhibit similar efficacy to standard antidepressants.

5. Conclusion

The biological activity of this compound is multifaceted, with significant implications for medicinal chemistry and pharmacology. Its antioxidant properties, antimicrobial activity, anti-prion effects, and potential as a CRTH2 receptor antagonist highlight its therapeutic promise across various domains.

Future research should focus on elucidating the precise mechanisms underlying these biological activities and exploring the potential for developing new therapeutic agents based on this compound's structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of indole derivatives with appropriate carbonyl compounds. For example, 9-(4-chlorobenzoyl)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid was synthesized via coupling reactions using methanesulfonamide under room-temperature conditions for 20 hours . Optimization may involve adjusting solvent systems (e.g., dichloromethane or DMF), temperature, and stoichiometric ratios of reagents. Purity can be enhanced via recrystallization or column chromatography.

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- X-ray crystallography : Programs like SHELXL and SHELXS are widely used for small-molecule refinement. For example, SHELX software has been employed for structure determination and refinement in carbazole derivatives .

- NMR spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) confirm proton environments and carbon frameworks.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How should stability and storage conditions be determined for this compound?

Stability studies should assess degradation under varying temperatures (e.g., 4°C, 25°C), humidity, and light exposure. For derivatives like 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, storage at 2–8°C in airtight containers is recommended to prevent hydrolysis or oxidation . Accelerated stability testing (40°C/75% RH) over 1–3 months can predict shelf life.

Q. What are the critical safety precautions for handling this compound in laboratory settings?

Safety data sheets (SDS) for structurally similar carbazoles indicate the need for PPE (gloves, goggles) due to potential irritancy. Work should be conducted in a fume hood to avoid inhalation. Emergency protocols include rinsing exposed skin with water and consulting a physician .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the hypoglycemic activity of carbazole derivatives?

- In vitro assays : Use HepG2 hepatoma cells to measure glucose uptake and glycogen synthesis, comparing activity to reference drugs like pioglitazone .

- In vivo models : Administer derivatives to diabetic rodents and monitor blood glucose levels, insulin sensitivity, and weight gain. Compound 9 (from Zhang et al., 2018) showed comparable efficacy to pioglitazone with reduced adipogenic side effects .

Q. What methodological strategies resolve contradictions in reported bioactivity data across studies?

- Dose-response validation : Replicate studies using standardized concentrations (e.g., 10–100 µM ranges).

- Target specificity profiling : Use kinase or enzyme inhibition panels (e.g., AKR1C3 for prostate cancer) to confirm selectivity .

- Meta-analysis : Cross-reference data with structural analogs (e.g., substituent effects on indole rings) to identify trends .

Q. How can computational modeling enhance the design of carbazole-based inhibitors?

Molecular docking (e.g., AutoDock Vina) against targets like AKR1C3 can predict binding affinities. For instance, 9-(4-chlorobenzoyl)-6-methoxy derivatives showed high affinity due to hydrophobic interactions with the enzyme’s active site . MD simulations (100 ns) further assess stability of ligand-receptor complexes.

Q. What experimental controls are critical when assessing carbazole derivatives in anticancer assays?

- Positive controls : Use established chemotherapeutics (e.g., doxorubicin) in parallel.

- Cytotoxicity assays : Include non-cancerous cell lines (e.g., HEK293) to evaluate selectivity.

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid artifactual results .

Q. How can structure-activity relationship (SAR) studies improve potency of carbazole derivatives?

- Substituent modification : Introduce electron-withdrawing groups (e.g., -Cl, -NO2) at position 7 to enhance AKR1C3 inhibition .

- Carboxylic acid bioisosteres : Replace the carboxyl group with tetrazole or sulfonamide to improve metabolic stability .

Q. What advanced techniques validate the crystallinity and polymorphism of synthesized derivatives?

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJLAUQMHSAAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.